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Compound of Interest

Compound Name: Salvizol

Cat. No.: B606160 Get Quote

An In-depth Analysis of the Antimicrobial Efficacy, Mechanism of Action, and Experimental

Evaluation of Salvizol's Active Component, Dequalinium Chloride.

Introduction
Salvizol, a formulation containing bis-dequalinium acetate, emerged in the latter half of the

20th century as a root canal irrigant in endodontic therapy. As a quaternary ammonium

compound, it was noted for its antimicrobial properties and considered an alternative to sodium

hypochlorite. Although its use has since declined in favor of other disinfectants, a review of the

antimicrobial spectrum of its active component, dequalinium chloride, remains pertinent for

researchers in drug discovery and development, offering insights into the efficacy and

mechanisms of this class of compounds. This technical guide provides a comprehensive

overview of the antimicrobial activity, mechanism of action, and relevant experimental protocols

associated with dequalinium chloride, the core constituent of Salvizol.

Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of dequalinium chloride has been evaluated against a range of

microorganisms, including bacteria and fungi relevant to oral and other infections. The following

tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC) values, to provide a comparative

overview of its potency. For context, comparative data for commonly used root canal irrigants,

sodium hypochlorite (NaOCl) and chlorhexidine (CHX), are also provided where available.
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Table 1: Antibacterial Spectrum of Dequalinium Chloride and Comparative Agents

Microorgani
sm

Dequaliniu
m Chloride
MIC (µg/mL)

Dequaliniu
m Chloride
MBC
(µg/mL)

Sodium
Hypochlorit
e MIC
(µg/mL)

Chlorhexidi
ne MIC
(µg/mL)

Chlorhexidi
ne MBC
(µg/mL)

Enterococcus

faecalis
0.5 - 6.25 1 - >64 ~3600 0.12 - 62.5 0.25 - 125

Staphylococc

us aureus
0.3 - 32 2 - 64 125 - 800 0.3 - 16 2 - 64

Escherichia

coli
2.67 - 5000 1 - 2.67 1 - 4

Atopobium

spp.
<0.0625 - 2 <0.0625 - 2 - - -

Note: Data is compiled from multiple sources and ranges may reflect variations in strains and

testing methodologies.

Table 2: Antifungal Spectrum of Dequalinium Chloride and Comparative Agents

Microorganism
Dequalinium
Chloride MIC
(µg/mL)

Sodium
Hypochlorite
MIC (µg/mL)

Chlorhexidine
MIC (µg/mL)

Chlorhexidine
MFC (µg/mL)

Candida albicans 0.5 - 2.0 100 - 150 0.625 - 19 2.5 - 20

Note: MFC stands for Minimum Fungicidal Concentration.

Antiviral Spectrum

Quantitative data on the antiviral activity of dequalinium chloride is limited. However, some

studies have indicated its potential against enveloped viruses. For instance, dequalinium has

been shown to bind to the membrane-proximal external region (MPER) of the spike envelope

of the human immunodeficiency virus (HIV-1).[1][2] One study observed a significant reduction
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in the infectivity of SARS-CoV-2 with a formulation containing dequalinium chloride.[3] Further

research is required to determine the specific IC50 values against a broader range of viruses.

Mechanism of Action
Dequalinium chloride, as a bis-quaternary ammonium compound, exerts its antimicrobial effect

through a multi-targeted approach, primarily centered on the disruption of microbial cell

membranes and vital cellular processes.

The key steps in its mechanism of action are:

Electrostatic Adsorption: The positively charged quaternary ammonium head groups of

dequalinium chloride are electrostatically attracted to the negatively charged components of

the microbial cell surface, such as phospholipids, lipopolysaccharides (in Gram-negative

bacteria), and teichoic acids (in Gram-positive bacteria).

Membrane Penetration and Disruption: The hydrophobic tails of the molecule penetrate the

lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to

increased permeability.

Leakage of Intracellular Components: The compromised membrane allows for the leakage of

essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic

acids.

Enzyme Inhibition and Protein Denaturation: Once inside the cell, dequalinium chloride can

denature proteins, including enzymes crucial for cellular respiration and glycolysis.[1] This

interference with metabolic pathways further contributes to cell death.

Inhibition of ATP Synthesis: Dequalinium chloride can inhibit bacterial F1-ATPase, leading to

a blockage of mitochondrial ATP synthesis and a depletion of the cell's energy resources.[1]

Interaction with Nucleic Acids: There is evidence to suggest that dequalinium chloride can

also precipitate nucleic acids.[1]

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of

dequalinium chloride.
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Antimicrobial Mechanism of Dequalinium Chloride
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Experimental Protocols
The following sections detail the general methodologies for key experiments used to evaluate

the antimicrobial spectrum and cytotoxicity of compounds like dequalinium chloride.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method for MIC/MBC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against a

specific microorganism.

1. Preparation of Materials:

Microorganism: A pure culture of the test microorganism (e.g., E. faecalis, S. aureus, C.

albicans).

Growth Medium: Appropriate liquid broth for the test organism (e.g., Mueller-Hinton Broth for

bacteria, RPMI-1640 for fungi).

Antimicrobial Agent: A stock solution of dequalinium chloride of a known concentration.

96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

Aseptically pick several colonies of the microorganism from a fresh agar plate.

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

Dilute the standardized suspension in the appropriate growth medium to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

Dispense a known volume of growth medium into all wells of the microtiter plate.
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Add a specific volume of the antimicrobial stock solution to the first well of a row and mix

thoroughly.

Perform a two-fold serial dilution by transferring a set volume from the first well to the

second, and so on, across the plate.

4. Inoculation and Incubation:

Inoculate each well (except for a negative control well containing only medium) with the

prepared microbial suspension.

Include a positive control well with the microbial suspension but no antimicrobial agent.

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified

period (typically 18-24 hours).

5. Determination of MIC:

After incubation, visually inspect the plates for turbidity.

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible

growth of the microorganism.

6. Determination of MBC:

Take a small aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above

the MIC).

Plate the aliquots onto an appropriate agar medium.

Incubate the agar plates for 24-48 hours.

The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9%

reduction in the initial inoculum (i.e., no colony growth on the agar plate).

The following diagram outlines the workflow for determining MIC and MBC.
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Workflow for MIC and MBC Determination

Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

Culture a suitable mammalian cell line (e.g., human fibroblasts, keratinocytes) in appropriate

culture medium supplemented with fetal bovine serum and antibiotics.

Trypsinize and count the cells.

Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴

cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5%

CO₂.

2. Treatment with Test Compound:

Prepare serial dilutions of dequalinium chloride in the cell culture medium.

Remove the old medium from the wells and replace it with the medium containing the

different concentrations of the test compound.

Include control wells with untreated cells (vehicle control) and wells with a known cytotoxic

agent (positive control).
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Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to

a final concentration of 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the

yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

Carefully remove the MTT-containing medium from the wells.

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol

solution, to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for a few minutes to ensure complete

solubilization.

5. Absorbance Measurement:

Measure the absorbance of the colored solution in each well using a microplate reader at a

wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used

to subtract background absorbance.

6. Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound relative

to the untreated control cells (which are considered 100% viable).

The results can be used to determine the IC50 (the concentration of the compound that

inhibits 50% of cell viability).

The following diagram illustrates the workflow for the MTT cytotoxicity assay.
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Workflow for MTT Cytotoxicity Assay
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Conclusion
Salvizol, through its active component dequalinium chloride, exhibits a broad-spectrum

antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as

fungi, particularly Candida albicans. Its mechanism of action, characteristic of quaternary

ammonium compounds, involves the rapid disruption of cell membrane integrity and

interference with essential cellular processes, leading to cell death. While quantitative data for

the formulated product Salvizol is scarce in recent literature, the extensive data on

dequalinium chloride provides a strong foundation for understanding its antimicrobial potential.

The provided experimental protocols offer a framework for the continued investigation and

comparison of such antimicrobial agents. For researchers and drug development professionals,

the study of dequalinium chloride serves as a valuable case study in the development and

evaluation of broad-spectrum antimicrobial compounds. Further research into its antiviral

properties and the development of resistance mechanisms would provide a more complete

picture of its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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